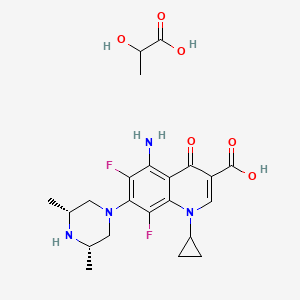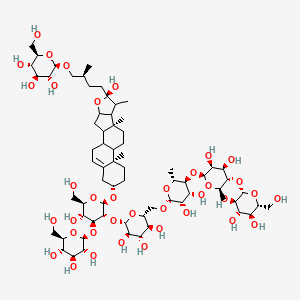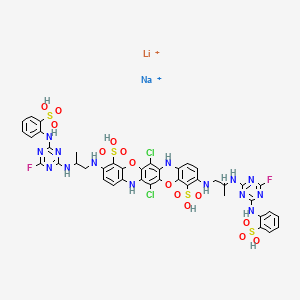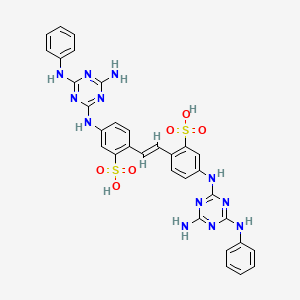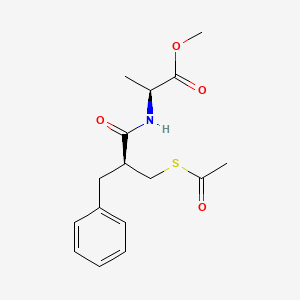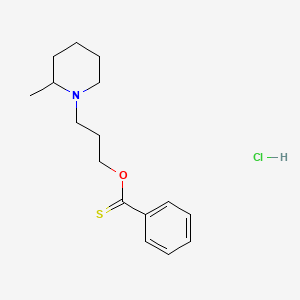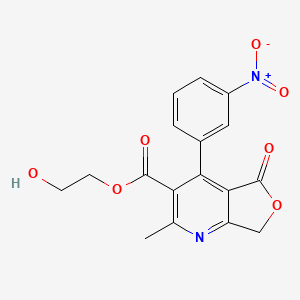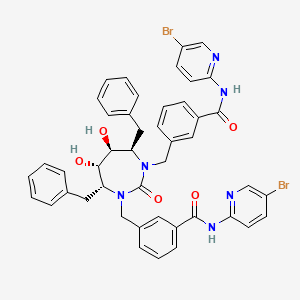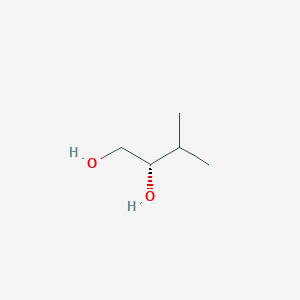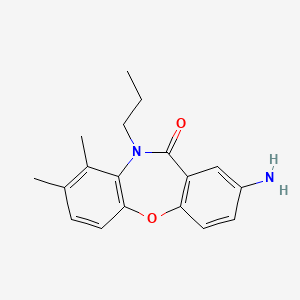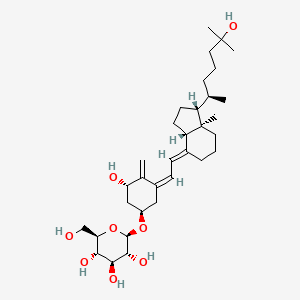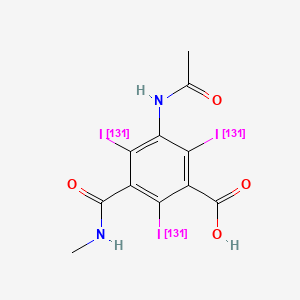
Iothalamic acid I-131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iothalamic acid I-131 is a radiocontrast agent used in various medical imaging procedures. It is an iodine-containing organic anion that helps in enhancing the visibility of internal structures in radiographic imaging. The compound is particularly useful in procedures such as angiography, arthrography, and computed tomographic scans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Iothalamic acid I-131 involves the neutron irradiation of a tellurium dioxide (TeO₂) target, followed by the separation of I-131 using a dry distillation technique . This method ensures the production of high-purity I-131 suitable for medical applications.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by irradiating larger quantities of TeO₂ in a medium flux reactor. The irradiated TeO₂ is then processed through dry distillation to extract I-131 . This method allows for the production of significant quantities of I-131, which can be used in various radiopharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Iothalamic acid I-131 undergoes several types of chemical reactions, including:
Oxidation: The iodine atoms in the compound can undergo oxidation, leading to the formation of iodate or periodate species.
Reduction: The compound can be reduced to form iodide ions.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium iodide, sodium iodate, and various reducing agents. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include iodide ions, iodate ions, and substituted derivatives of this compound. These products can be further utilized in various chemical and medical applications.
Applications De Recherche Scientifique
Iothalamic acid I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to trace the movement of iodine in biological systems.
Medicine: Widely used in diagnostic imaging procedures to enhance the visibility of internal structures.
Industry: Utilized in the production of radiopharmaceuticals for medical imaging and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iohexol
- Iodixanol
- Ioversol
- Diatrizoate
Uniqueness
Iothalamic acid I-131 is unique due to its specific use as a radiocontrast agent in medical imaging. Unlike other iodine-based contrast agents, it contains the radioactive isotope I-131, which provides additional diagnostic capabilities. The compound’s ability to enhance the visibility of internal structures while also serving as a radiotracer makes it a valuable tool in both diagnostic and therapeutic applications .
Propriétés
| 761353-51-9 | |
Formule moléculaire |
C11H9I3N2O4 |
Poids moléculaire |
625.92 g/mol |
Nom IUPAC |
3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12+4,13+4,14+4 |
Clé InChI |
UXIGWFXRQKWHHA-LPJQMLIDSA-N |
SMILES isomérique |
CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)O)[131I])C(=O)NC)[131I] |
SMILES canonique |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


